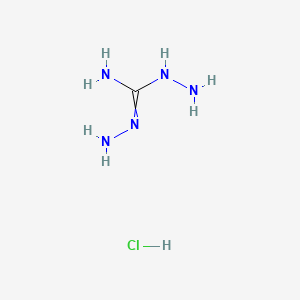

1,3-Diaminoguanidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbonimidic dihydrazide, monohydrochloride typically involves the reaction of aminoguanidine hydrochloride with cyanogen chloride . The reaction conditions require an inert atmosphere and room temperature to ensure the stability of the compound . The product is then purified to obtain the desired compound in its granular powder form .

Industrial Production Methods: In industrial settings, the production of carbonimidic dihydrazide, monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield . The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Diaminoguanidine hydrochloride undergoes various chemical reactions, including condensation reactions with aldehydes and ketones to yield bis guanidine derivatives . It also participates in reactions with isothiocyanates to form condensed pyrimidines .

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and isothiocyanates . The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to ensure the stability of the compound and the formation of the desired products .

Major Products Formed: The major products formed from these reactions include bis guanidine derivatives and condensed pyrimidines . These products are valuable intermediates in the synthesis of various organic compounds and have applications in different fields .

Applications De Recherche Scientifique

Scientific Research Applications

- Synthesis of Anticoccidial Drugs

-

Antimalarial Activity

- Recent studies have explored DGH derivatives as potential antimalarial agents. For instance, aminoguanidine analogues of robenidine were tested against Plasmodium falciparum, showing promising activity against drug-resistant strains. The structure-activity relationship (SAR) studies indicated that certain modifications enhanced efficacy, suggesting that DGH could be a scaffold for developing new antimalarials .

- Antischistosomal Properties

-

Modification of Membrane Properties

- DGH has been utilized to modify the properties of polyvinylidene fluoride (PVDF) membranes, enhancing their antifouling characteristics. The incorporation of guanidyl groups improves hydrophilicity and antimicrobial activity, making these membranes suitable for various filtration applications.

-

Energetic Materials

- Due to its high nitrogen content, DGH is a precursor for synthesizing energetic materials, including nitrogen-rich triazole compounds. These materials are of interest in high-energy-density applications, such as explosives and propellants.

Case Study 1: Antimalarial Efficacy

A study assessed a library of aminoguanidine compounds derived from DGH against Plasmodium falciparum. Selected compounds exhibited IC50 values in the nanomolar range and demonstrated significant in vivo efficacy in murine models of malaria. This study underscores the potential of DGH derivatives in combating malaria, particularly drug-resistant strains .

Case Study 2: Antischistosomal Activity

Phenotypic screening of robenidine derivatives against Schistosoma mansoni revealed several candidates with promising activity. The study highlighted the importance of structural modifications to enhance efficacy while minimizing cytotoxicity. Two specific compounds were selected for further in vivo studies based on their favorable pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of carbonimidic dihydrazide, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt the cell membrane potential of bacterial pathogens, leading to their death . This compound also exhibits antigiardial activity by inhibiting the growth of Giardia trophozoites . The exact molecular targets and pathways involved in these actions are still under investigation, but the compound’s ability to interfere with essential cellular processes makes it a promising candidate for further research .

Comparaison Avec Des Composés Similaires

Similar Compounds: Some compounds similar to carbonimidic dihydrazide, monohydrochloride include:

- 1,2-diaminoguanidine hydrochloride

- Hydrazinecarbohydrazonamide hydrochloride

- N,N’-diaminoguanidine hydrochloride

Uniqueness: What sets carbonimidic dihydrazide, monohydrochloride apart from these similar compounds is its unique combination of diamine and guanidine functional groups, which confer distinct reactivity and versatility in organic synthesis . Additionally, its potential medicinal properties and applications in various fields make it a compound of significant interest .

Propriétés

Numéro CAS |

38360-74-6 |

|---|---|

Formule moléculaire |

CH8ClN5 |

Poids moléculaire |

125.56 g/mol |

Nom IUPAC |

1,2-diaminoguanidine;hydrochloride |

InChI |

InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |

Clé InChI |

HAZRIBSLCUYMQP-UHFFFAOYSA-N |

SMILES |

C(=NN)(N)NN.Cl |

SMILES isomérique |

C(=N/N)(\N)/NN.Cl |

SMILES canonique |

C(=NN)(N)NN.Cl |

Key on ui other cas no. |

36062-19-8 38360-74-6 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.